molecular formula C22H34N4O2 B5290469 1'-pentanoyl-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide

1'-pentanoyl-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide

Cat. No.: B5290469
M. Wt: 386.5 g/mol
InChI Key: WFTCGEDGYXGQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-pentanoyl-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as JNJ-40411813, is a compound that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

1'-pentanoyl-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. By blocking the activity of the D3 receptor, this compound may modulate the release of dopamine and other neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. Additionally, this compound has been shown to increase the levels of cyclic adenosine monophosphate (cAMP), a second messenger that regulates various cellular processes.

Advantages and Limitations for Lab Experiments

One of the advantages of 1'-pentanoyl-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide for lab experiments is its selectivity for the dopamine D3 receptor, which allows for more specific targeting of this receptor compared to other compounds that may also interact with other receptors. However, one limitation of this compound is its relatively low potency, which may require higher doses to achieve therapeutic effects.

Future Directions

There are several future directions for the study of 1'-pentanoyl-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One potential application is in the treatment of drug addiction, as the dopamine D3 receptor has been implicated in the reward pathway of the brain. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans, as well as its potential for combination therapy with other drugs. Finally, the development of more potent and selective compounds targeting the dopamine D3 receptor may lead to improved therapeutic outcomes.

Synthesis Methods

1'-pentanoyl-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 3-pyridylmethanol with 1,4'-bipiperidine-3-carboxylic acid to form the intermediate compound, 3-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxylic acid. This intermediate is then reacted with pentanoyl chloride to yield the final product, this compound.

Scientific Research Applications

1'-pentanoyl-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In preclinical studies, this compound has been shown to have neuroprotective effects, improve cognitive function, and reduce psychotic symptoms.

Properties

IUPAC Name

1-(1-pentanoylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c1-2-3-8-21(27)25-13-9-20(10-14-25)26-12-5-7-19(17-26)22(28)24-16-18-6-4-11-23-15-18/h4,6,11,15,19-20H,2-3,5,7-10,12-14,16-17H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTCGEDGYXGQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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